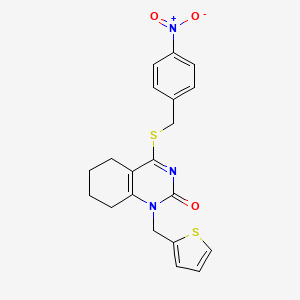

4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one features a tetrahydroquinazolin-2(1H)-one core, a bicyclic scaffold with established relevance in medicinal chemistry due to its privileged substructure characteristics . The molecule is substituted at position 4 with a thioether-linked 4-nitrobenzyl group and at position 1 with a thiophen-2-ylmethyl moiety.

For example, 4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (compound 1a in ) is synthesized using 4-chlorobenzaldehyde, cyclohexanone, and urea with KOH catalysis, yielding white crystals with defined IR and NMR signatures .

Properties

IUPAC Name |

4-[(4-nitrophenyl)methylsulfanyl]-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20-21-19(28-13-14-7-9-15(10-8-14)23(25)26)17-5-1-2-6-18(17)22(20)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLIAVCJHMCNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structure features a tetrahydroquinazolinone core substituted with a 4-nitrobenzyl thioether and a thiophen-2-ylmethyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial effects. For instance, compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains and fungi. The presence of the nitro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, a related derivative displayed cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . The mechanism appears to involve the inhibition of key cellular pathways related to DNA replication and repair.

Anti-inflammatory Effects

Compounds with thiophene moieties have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions such as arthritis or chronic inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets.

- Thioether Linkage : This feature may facilitate binding to proteins or enzymes critical for cellular function.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG-2 | 4.37 | |

| Anticancer | A-549 | 8.03 | |

| Antimicrobial | Various Bacteria | Variable | |

| Anti-inflammatory | In vitro models | Variable |

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG-2 cells, the compound was found to significantly reduce cell viability compared to untreated controls, indicating potent anticancer properties.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against multiple bacterial strains using disc diffusion methods, demonstrating significant inhibition zones compared to standard antibiotics.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces oxidative stress in target cells, leading to increased levels of reactive oxygen species (ROS), which contribute to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The table below compares the target compound with structurally similar tetrahydroquinazolin-2(1H)-one derivatives:

Key Observations:

- Electron-withdrawing substituents (e.g., NO₂, Cl) lower melting points compared to electron-donating groups (e.g., OCH₃) due to reduced intermolecular interactions .

- The thiophen-2-ylmethyl group in the target compound and 5Fa1–5Fk11 () introduces distinct aromatic proton environments (δ ~6.9–7.3), differentiating them from purely phenyl-substituted analogs .

- Thioether linkages (e.g., 4-nitrobenzyl-S in the target compound vs. naphthalenyl-S in ) exhibit IR C-S stretches near 650–750 cm⁻¹, though overlapping with other peaks may obscure precise assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.